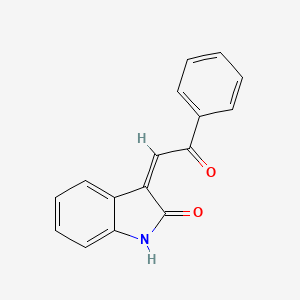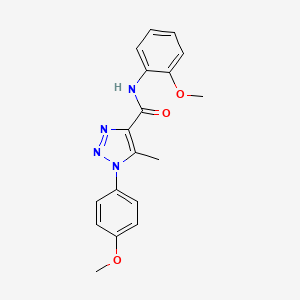
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one
説明
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, commonly known as indole-3-carboxaldehyde (I3CA), is a naturally occurring compound found in a variety of plants, fungi and bacteria. I3CA is a key intermediate in the biosynthesis of several important natural products, including indole alkaloids and indole-containing antibiotics. It is also known to be involved in the metabolism of some drugs and is a potential target for therapeutic intervention. I3CA has been the subject of numerous scientific studies, with the aim of understanding its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
The exact mechanism of action of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one is not yet fully understood. However, it is known that (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one can interact with various enzymes and receptors, including indoleamine 2,3-dioxygenase (IDO), monoamine oxidase (MAO), and serine hydroxymethyltransferase (SHMT). In addition, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to modulate the activity of several transcription factors, such as NF-κB, AP-1, and STAT3. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cell lines.
Biochemical and Physiological Effects
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of indoleamine 2,3-dioxygenase (IDO) and monoamine oxidase (MAO), as well as to modulate the activity of several transcription factors, such as NF-κB, AP-1, and STAT3. In addition, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cell lines. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic effects.
実験室実験の利点と制限
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has several advantages for laboratory experiments. It is a readily available and relatively inexpensive compound, and it can be synthesized in a variety of ways. Furthermore, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of various biological processes. However, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one also has some limitations. For example, it is relatively unstable and can be degraded in the presence of light and oxygen. In addition, it can be toxic at high concentrations.
将来の方向性
Given the wide range of biochemical and physiological effects of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, there are numerous potential future directions for research. These include further studies on the mechanism of action of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one, as well as studies on its potential therapeutic applications, such as its use as an anti-cancer agent or as an anti-inflammatory or anti-diabetic agent. Furthermore, further studies on the synthesis of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one and its derivatives, as well as on its potential applications in the biosynthesis of natural products, such as indole alkaloids and indole-containing antibiotics, are also needed. Finally, further studies on the metabolism of (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one and its potential interactions with other compounds are also needed.
合成法
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one can be synthesized in a variety of ways, including chemical and enzymatic methods. The most common chemical synthesis method involves the condensation of 3-indoleacetic acid (IAA) and acetaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one as the main product, along with other by-products, such as indole-3-acetic acid and indole-3-aldehyde. Other chemical methods include the reaction of indole with an aldehyde in the presence of a base, or the reaction of indole with an aldehyde and a Lewis acid. Enzymatic methods involve the use of enzymes, such as indole-3-aldehyde dehydrogenase, to convert indole into (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one.
科学的研究の応用
(3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to inhibit the growth of certain bacteria and fungi. Furthermore, (3Z)-3-(2-oxo-2-phenylethylidene)-2,3-dihydro-1H-indol-2-one has been used in studies of the biosynthesis of indole alkaloids and indole-containing antibiotics, as well as in studies of the metabolism of some drugs.
特性
IUPAC Name |
(3Z)-3-phenacylidene-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-10H,(H,17,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFPMWIIOXTBM-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
31541-36-3 | |
| Record name | NSC168808 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421766.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B6421768.png)

![N-(2-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421778.png)

![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6421829.png)


![N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B6421857.png)